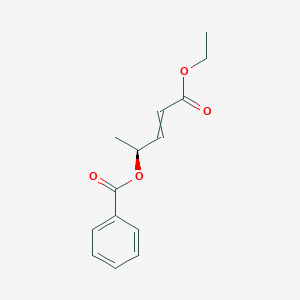![molecular formula C17H28O2Si B14241926 tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane CAS No. 503025-52-3](/img/structure/B14241926.png)
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is a chemical compound known for its unique structure, which includes a tert-butyl group, dimethyl groups, and a 3-(3-phenyloxiran-2-yl)propoxy group attached to a silicon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with 3-(3-phenyloxiran-2-yl)propyl bromide. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can yield alkanes or alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound interacts with molecular targets through the formation of stable silicon-oxygen bonds, which can be selectively cleaved under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the 3-(3-phenyloxiran-2-yl)propoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the 3-(3-phenyloxiran-2-yl) group.
Uniqueness
tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is unique due to the presence of the 3-(3-phenyloxiran-2-yl)propoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
503025-52-3 |
|---|---|
Fórmula molecular |
C17H28O2Si |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[3-(3-phenyloxiran-2-yl)propoxy]silane |
InChI |
InChI=1S/C17H28O2Si/c1-17(2,3)20(4,5)18-13-9-12-15-16(19-15)14-10-7-6-8-11-14/h6-8,10-11,15-16H,9,12-13H2,1-5H3 |
Clave InChI |
YRVVGBMCTLKASE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCC1C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


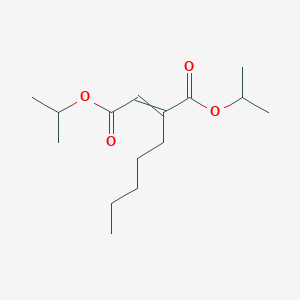
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
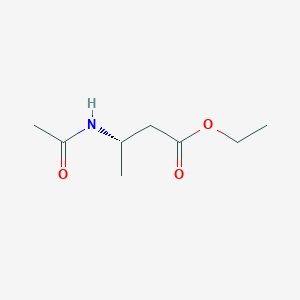
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
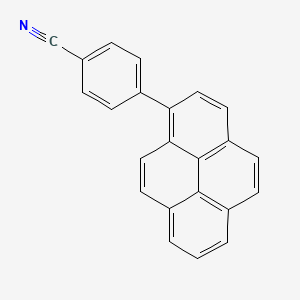
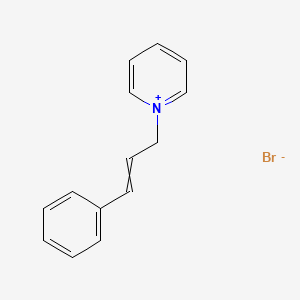

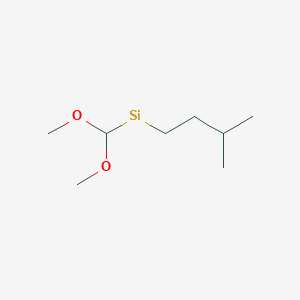
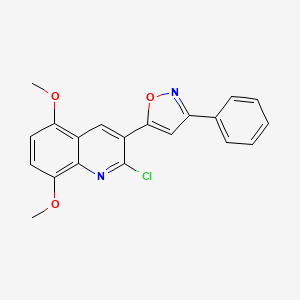
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
